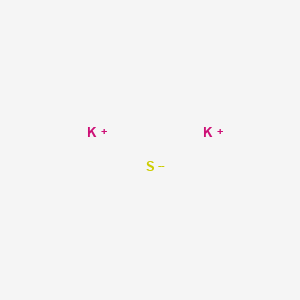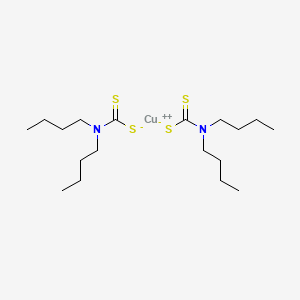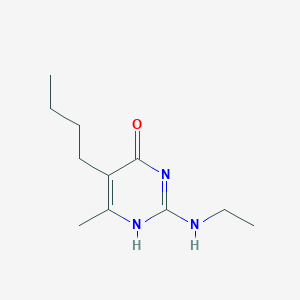
5-butyl-2-(ethylamino)-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “5-butyl-2-(ethylamino)-6-methyl-1H-pyrimidin-4-one” is known as Sorivudine. Sorivudine is an antiviral agent primarily used in the treatment of herpes zoster (shingles). It is a nucleoside analog that inhibits viral DNA synthesis, thereby preventing the replication of the virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sorivudine can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with the preparation of the nucleoside base.
Glycosylation: The nucleoside base is glycosylated to form the nucleoside analog.
Bromination: The nucleoside analog undergoes bromination to introduce the bromine atom at the desired position.
Purification: The final product is purified using chromatographic techniques to obtain Sorivudine in its pure form.
Industrial Production Methods
In industrial settings, Sorivudine is produced using large-scale chemical reactors. The process involves:
Batch Processing: The synthesis is carried out in batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled.
Quality Control: The product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Packaging: The final product is packaged in sterile containers to maintain its stability and prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Sorivudine undergoes several types of chemical reactions, including:
Oxidation: Sorivudine can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Sorivudine can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Sorivudine, which may have different biological activities and properties.
Applications De Recherche Scientifique
Sorivudine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: Sorivudine is used in virology research to study the mechanisms of viral replication and inhibition.
Medicine: It is used in clinical research for the development of antiviral therapies for herpes zoster and other viral infections.
Industry: Sorivudine is used in the pharmaceutical industry for the production of antiviral medications.
Mécanisme D'action
Sorivudine exerts its antiviral effects by inhibiting viral DNA synthesis. It is incorporated into the viral DNA by the viral DNA polymerase, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets of Sorivudine include the viral DNA polymerase and other enzymes involved in DNA synthesis.
Comparaison Avec Des Composés Similaires
Sorivudine is unique among nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Acyclovir: Another nucleoside analog used to treat herpes infections. Unlike Sorivudine, Acyclovir is phosphorylated by viral thymidine kinase before being incorporated into viral DNA.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar mechanism of action but is more potent against cytomegalovirus.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability. It is converted to Acyclovir in the body.
Sorivudine’s unique structure allows it to be effective against specific strains of herpes viruses, making it a valuable addition to the arsenal of antiviral agents.
Propriétés
IUPAC Name |
5-butyl-2-(ethylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXLROWFHWFQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=NC1=O)NCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(NC(=NC1=O)NCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate](/img/structure/B7821688.png)
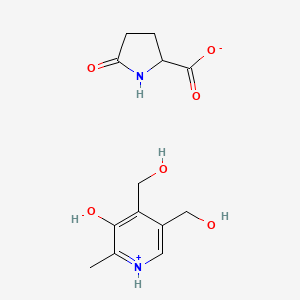
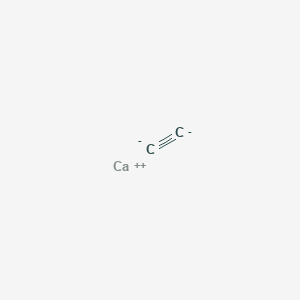
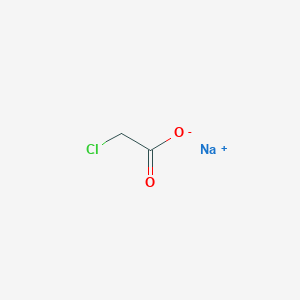
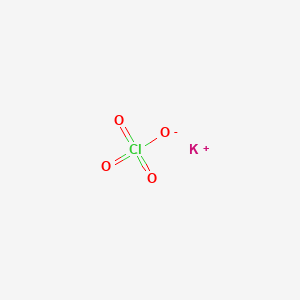
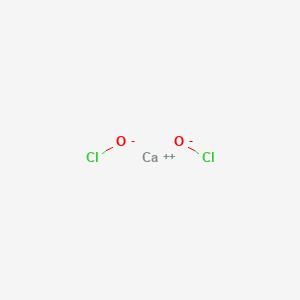
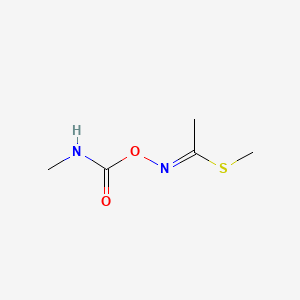
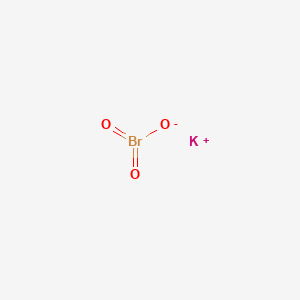
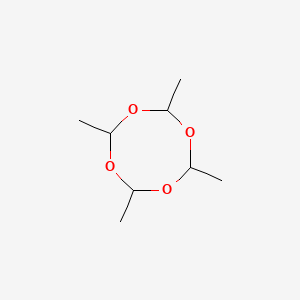
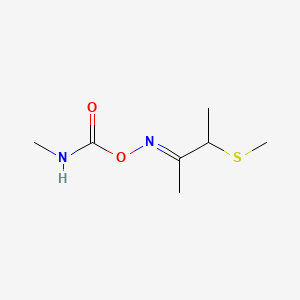
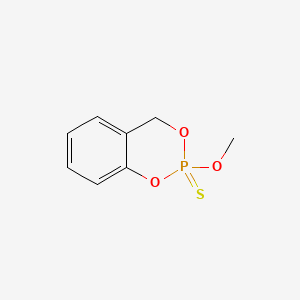
![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]ethyl]methanimidothioate](/img/structure/B7821787.png)
